Cas no 16370-58-4 ({N}-propyl-9{H}-purin-6-amine)

Technical Introduction: {N}-propyl-9{H}-purin-6-amine is a purine derivative characterized by its propyl substitution at the N-9 position of the purine ring. This modification enhances its lipophilicity, potentially improving membrane permeability and bioavailability compared to unsubstituted purine analogs. The compound serves as a versatile intermediate in organic synthesis, particularly in the development of nucleoside analogs and pharmaceutical agents targeting purinergic receptors. Its stable crystalline form ensures consistent handling and storage properties. Researchers value {N}-propyl-9{H}-purin-6-amine for its utility in medicinal chemistry, where it contributes to structure-activity relationship studies aimed at optimizing therapeutic efficacy and selectivity.
{N}-propyl-9{H}-purin-6-amine structure
{N}-propyl-9{H}-purin-6-amine structure
Product Name:{N}-propyl-9{H}-purin-6-amine
CAS No:16370-58-4
MF:C8H11N5
MW:177.206440210342
MDL:MFCD11124925
CID:177082
PubChem ID:2155040
Update Time:2025-06-11

{N}-propyl-9{H}-purin-6-amine Chemical and Physical Properties

Names and Identifiers

    • 9H-Purin-6-amine,N-propyl-
    • 6-propylpurin-6-amine
    • 6H-purin-6-amine, 6-propyl-
    • 6-Propyl-6H-purin-6-amine
    • {N}-propyl-9{H}-purin-6-amine
    • 9H-Purin-6-amine, N-propyl-
    • Oprea1_163716
    • AKOS001770036
    • CS-0297918
    • n-Propyl-3h-purin-6-amine
    • SMR000015968
    • 6-n-propylaminopurine
    • HMS1418P07
    • HMS2256E03
    • EN300-237626
    • CHEMBL1381387
    • F0578-0044
    • IFLab1_002449
    • 6-propylaminopurine
    • N6 -n-propyladenine
    • adenine,N6-propyl
    • DTXSID60879178
    • EU-0022211
    • AKOS008968423
    • CIAUYDNALIJKPK-UHFFFAOYSA-N
    • N-propyl-9H-purin-6-amine
    • MLS000101208
    • 16370-58-4
    • N-propyl-7H-purin-6-amine
    • SCHEMBL8826207
    • MDL: MFCD11124925
    • Inchi: 1S/C8H11N5/c1-2-3-9-7-6-8(11-4-10-6)13-5-12-7/h4-5H,2-3H2,1H3,(H2,9,10,11,12,13)
    • InChI Key: CIAUYDNALIJKPK-UHFFFAOYSA-N
    • SMILES: N(C1=C2C(=NC=N1)N=CN2)CCC

Computed Properties

  • Exact Mass: 177.10163
  • Monoisotopic Mass: 177.10144537g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 66.5Ų

Experimental Properties

  • PSA: 76.52

{N}-propyl-9{H}-purin-6-amine Pricemore >>

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{N}-propyl-9{H}-purin-6-amine Related Literature

Additional information on {N}-propyl-9{H}-purin-6-amine

Comprehensive Analysis of N-propyl-9H-purin-6-amine (CAS No. 16370-58-4): Properties, Applications, and Research Insights

N-propyl-9H-purin-6-amine (CAS No. 16370-58-4) is a specialized purine derivative that has garnered significant attention in pharmaceutical and biochemical research. This compound, often referred to by its systematic name or CAS registry number, belongs to the class of alkylated purines, which are pivotal in nucleotide metabolism and drug design. Its molecular structure features a propyl group attached to the nitrogen atom at the 6-position of the purine ring, a modification that influences its biological activity and solubility.

Recent studies highlight the growing interest in N-propyl-9H-purin-6-amine as a potential scaffold for kinase inhibitors and anticancer agents. Researchers are exploring its interactions with adenosine receptors, given the structural similarity to endogenous purines like adenine. This aligns with current trends in precision medicine, where targeted therapies demand compounds with high specificity. The compound’s logP value and hydrogen-bonding capacity make it a candidate for optimizing drug-likeness in early-stage discovery.

From a synthetic chemistry perspective, CAS No. 16370-58-4 serves as a versatile intermediate. Its N-propyl substitution enhances stability compared to shorter-chain analogs, a feature critical for prodrug development. Industry forums frequently discuss its role in nucleoside analog synthesis, particularly for antiviral applications—a hot topic since the COVID-19 pandemic spurred demand for novel antiviral scaffolds. However, unlike regulated substances, this compound is strictly utilized in controlled research settings.

Environmental and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling of N-propyl-9H-purin-6-amine remains an active area of investigation. Computational models predict moderate bioavailability, prompting questions about its blood-brain barrier permeability—a frequent search query among neuropharmacology researchers. These inquiries reflect the broader shift toward AI-driven drug discovery, where predictive algorithms accelerate lead optimization.

In analytical chemistry, the compound’s UV-Vis absorption spectrum (with peaks near 260 nm) facilitates detection in HPLC assays. Laboratories often pair it with mass spectrometry for metabolite identification, addressing another common search trend: "purine metabolite analysis techniques". Such methodologies are vital for studying purine salvage pathways, which are dysregulated in conditions like gout and Lesch-Nyhan syndrome.

Regulatory databases classify CAS 16370-58-4 as a research chemical with no known consumer applications. This distinction is crucial for SEO clarity, as queries like "is N-propyl-9H-purin-6-amine FDA-approved?" often arise. Current literature confirms its use exclusively in non-clinical studies, aligning with global guidelines for experimental compounds. Storage recommendations emphasize anhydrous conditions to prevent degradation—a practical consideration for laboratory personnel.

The compound’s crystal structure and tautomeric equilibria have been characterized via X-ray diffraction, revealing insights into its hydrogen-bonding networks. These structural details answer niche queries from computational chemists modeling ligand-protein interactions. Notably, the propyl moiety induces subtle conformational changes compared to methyl or ethyl analogs, a nuance highlighted in recent structure-activity relationship (SAR) publications.

Emerging applications include its incorporation into fluorescent nucleoside probes for real-time polymerase studies—a technique gaining traction in single-molecule imaging. This intersects with the booming field of diagnostic biomarkers, where modified purines serve as reporters for enzymatic activity. Such innovations respond to frequent searches about "purine-based biosensors" and "next-gen sequencing chemistries".

In summary, N-propyl-9H-purin-6-amine exemplifies how subtle molecular modifications unlock diverse scientific utilities. While not a household name, its role in advancing medicinal chemistry and biochemical tools ensures sustained relevance. Future research may explore its epigenetic modulation potential or compatibility with click chemistry protocols—topics already generating buzz in academic circles.

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